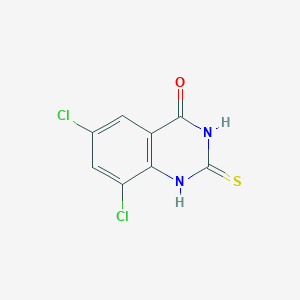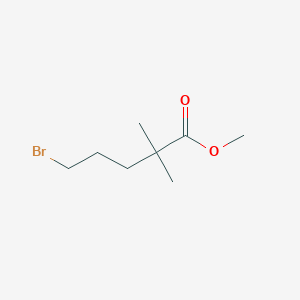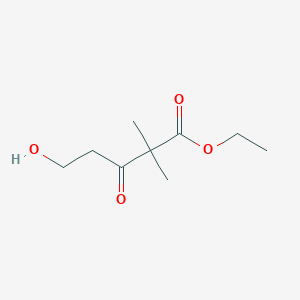
2-(4-Heptyloxyphenyl)-5-nonylpyrimidine
Descripción general
Descripción
2-(4-Heptyloxyphenyl)-5-nonylpyrimidine, also known as HONP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. HONP is a small molecule that possesses unique properties that make it an ideal candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine is not fully understood but is thought to involve the inhibition of various enzymes and proteins. 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has been found to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various diseases. 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine in laboratory experiments is its ease of synthesis and purification. 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine is a relatively simple molecule that can be synthesized using standard laboratory equipment. Another advantage of using 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine is its unique properties, which make it an ideal candidate for various applications. However, one limitation of using 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine. One direction is the development of new synthesis methods for 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine that can improve its yield and purity. Another direction is the investigation of the mechanism of action of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine, which can provide insights into its potential applications. Additionally, the use of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine in combination with other drugs or therapies can be explored to enhance its effectiveness. Finally, the use of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine in vivo can be investigated to determine its safety and efficacy in animal models.
Aplicaciones Científicas De Investigación
2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has shown promising results in the treatment of cancer and other diseases. 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In material science, 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has been used to prepare functionalized surfaces with unique properties, such as hydrophobicity and anti-corrosion. In nanotechnology, 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has been used to prepare nanoparticles with controlled size and morphology.
Propiedades
IUPAC Name |
2-(4-heptoxyphenyl)-5-nonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-10-11-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-12-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQUQNPGVVLDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481871 | |
| Record name | 2-(4-HEPTYLOXYPHENYL)-5-NONYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Heptyloxyphenyl)-5-nonylpyrimidine | |
CAS RN |
57202-57-0 | |
| Record name | 2-(4-HEPTYLOXYPHENYL)-5-NONYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




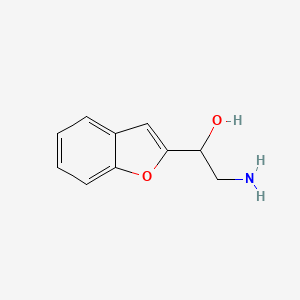

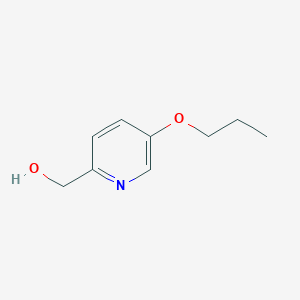
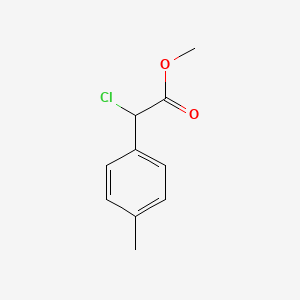
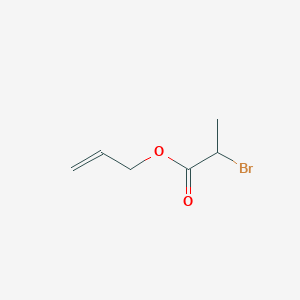
![1-[[2-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B1625506.png)
